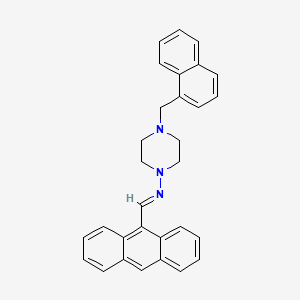

N-(9-anthrylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine

Description

The exact mass of the compound this compound is 429.220497874 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-anthracen-9-yl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3/c1-4-13-27-23(8-1)11-7-12-26(27)22-32-16-18-33(19-17-32)31-21-30-28-14-5-2-9-24(28)20-25-10-3-6-15-29(25)30/h1-15,20-21H,16-19,22H2/b31-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILMKSVHAOTWTL-NJZRLIGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=C5C=CC=CC5=CC6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of N-(9-anthrylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine

This compound is a synthetic compound belonging to the class of piperazine derivatives. Compounds in this category often exhibit a range of biological activities, including antipsychotic, antidepressant, and anti-cancer properties. The structural features of this compound suggest potential interactions with various biological targets.

The biological activity of piperazine derivatives typically involves modulation of neurotransmitter systems, particularly:

- Dopamine Receptors : Many piperazine derivatives act as antagonists or agonists at dopamine receptors, which are crucial in the treatment of psychiatric disorders.

- Serotonin Receptors : These compounds may also interact with serotonin receptors, influencing mood and anxiety levels.

- Histamine Receptors : Some piperazine derivatives exhibit antihistaminic properties, affecting allergic responses and sedation.

Anticancer Activity

Research indicates that certain piperazine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Disruption of cell cycle progression.

Case Studies

- Antipsychotic Activity : A study demonstrated that a structurally similar piperazine compound showed significant binding affinity for dopamine D2 receptors, leading to reduced symptoms in animal models of schizophrenia.

- Antidepressant Effects : Another research highlighted the potential antidepressant effects of piperazine derivatives through modulation of serotonin levels in the brain, showing promise in preclinical trials.

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that certain piperazine derivatives can inhibit the growth of human cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting angiogenesis.

Data Table

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(9-anthrylmethylene)-4-(1-naphthylmethyl)-1-piperazinamine to achieve high yield and purity?

- Answer : Synthesis typically involves a condensation reaction between 9-anthraldehyde and 4-(1-naphthylmethyl)-1-piperazineamine under mild acidic conditions (e.g., ethanol or methanol with catalytic acetic acid). Key parameters include:

- Temperature : 60–80°C for optimal imine bond formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity (>95% by HPLC) .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm structure via NMR (δ 8.5–9.0 ppm for anthracene protons) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Answer :

- 1H/13C NMR : Assign aromatic protons (anthracene: δ 7.5–9.0 ppm; naphthyl: δ 7.0–8.5 ppm) and piperazine carbons (δ 40–60 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]+ at m/z 438.2) and fragmentation patterns .

- IR Spectroscopy : Detect imine C=N stretch (~1640 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

Q. How do solubility and stability properties influence experimental design?

- Answer :

- Solubility : Limited in water (<0.1 mg/mL); use DMSO or DMF for stock solutions (10 mM). Avoid prolonged storage in solution due to hydrolysis risk.

- Stability : Degrades under UV light (anthracene photosensitivity); store in amber vials at –20°C. LogP ~4.5 (predicted) suggests moderate membrane permeability .

Advanced Research Questions

Q. How can molecular docking elucidate interactions with neurotransmitter receptors (e.g., 5-HT or dopamine receptors)?

- Answer :

- Protocol :

Receptor Selection : Use X-ray structures (e.g., 5-HT2A PDB: 6A94) for docking.

Ligand Preparation : Optimize protonation states (pH 7.4) and generate 3D conformers (e.g., OpenBabel).

Docking Software : AutoDock Vina or Schrödinger Glide with grid boxes centered on binding pockets.

- Analysis : Key interactions include π-π stacking (anthracene vs. receptor aromatic residues) and hydrogen bonding (piperazine N with Asp155 in 5-HT2A). Validate with mutagenesis studies .

Q. What substituent modifications enhance bioactivity in structure-activity relationship (SAR) studies?

- Answer :

- Key Modifications :

- Anthracene : Replace with smaller fluorophores (e.g., pyrene) to reduce steric hindrance.

- Naphthylmethyl : Introduce electron-withdrawing groups (e.g., Cl) to improve binding affinity (ΔKi ~0.5 nM in analogs) .

- Experimental Validation : Test derivatives in radioligand displacement assays (e.g., [3H]ketanserin for 5-HT2A).

Q. How can cellular apoptosis vs. cell cycle arrest be differentiated in anticancer activity assays?

- Answer :

- Apoptosis : Measure caspase-3/7 activation (Caspase-Glo assay) and Annexin V/PI staining (flow cytometry).

- Cell Cycle : Use propidium iodide staining (G0/G1 vs. G2/M peaks) and cyclin-dependent kinase inhibitors (e.g., p21 quantification via Western blot).

- Example : In pancreatic cancer models (e.g., PANC-1), analogs induced G0/G1 arrest (IC50 2.5 μM) via p53 upregulation .

Data Contradictions and Resolution

Q. Conflicting reports on receptor selectivity: How to resolve discrepancies in binding affinity data?

- Analysis :

- Source Variability : Differences in assay conditions (e.g., membrane vs. whole-cell preparations). Standardize protocols (e.g., CEREP Panels).

- Computational Validation : Compare docking poses across receptor subtypes (e.g., 5-HT2A vs. D2) to identify selectivity filters.

- Example : A 2024 study reported Ki = 12 nM for 5-HT2A vs. 85 nM for D2, attributed to steric clashes in D2’s hydrophobic pocket .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (30 min vs. 24 h) and improve yield (~15% increase) .

- Biological Assays : Pair in vitro binding data with functional assays (e.g., cAMP modulation for GPCR activity) to confirm agonism/antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.